molecular formula C18H16FN3O2S B2643894 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476463-28-2

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2643894
CAS No.: 476463-28-2
M. Wt: 357.4
InChI Key: LFZUFRULWZGKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound based on the 1,3,4-thiadiazole pharmacophore, a heterocycle renowned for its diverse biological activities and significant potential in medicinal chemistry research. The compound features a 4-isopropoxybenzamide moiety linked to a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine core, a structure engineered to interact with specific biological targets. Research Applications and Value This compound is of high interest in preclinical research for developing new therapeutic agents. Its primary investigated applications include: Anticancer Research: 1,3,4-Thiadiazole derivatives are frequently investigated for their cytotoxic properties. Structural analogues have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The mechanism of action for such compounds often involves the induction of apoptotic cell death, characterized by cell cycle arrest at specific phases (e.g., S or G2/M) and an increase in the Bax/Bcl-2 ratio and caspase levels . Antiviral Research: Compounds sharing the 5-aryl-1,3,4-thiadiazole scaffold have shown promising activity against viruses such as the tobacco mosaic virus (TMV), with some derivatives achieving inhibition rates of approximately 42% in bioassays . This suggests potential for broader antiviral application studies. Mechanism of Action The biological activity of 1,3,4-thiadiazole derivatives is attributed to their ability to serve as key pharmacophores in interaction with enzymatic targets. The mesoionic nature of the thiadiazole ring aids in crossing cellular membranes, thereby improving bioavailability . The specific mechanism is often tied to the substituents on the core structure; the 4-fluorophenyl group is an electron-withdrawing moiety that can enhance cytotoxic potency, while the amide linkage is a common feature in bioactive molecules that facilitates binding to target proteins . Note on Use this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZUFRULWZGKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.

    Attachment of the Isopropoxybenzamide Moiety: This step involves the coupling of the thiadiazole derivative with an isopropoxybenzamide precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring and fluorophenyl group contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its ability to inhibit specific enzymes or receptors involved in disease pathways, suggesting possible applications in treating infections, cancer, and inflammatory conditions.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its derivatives could find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

a) Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
  • Molecular Formula : C₁₄H₁₃F₄N₃O₂S (vs. C₁₉H₁₈FN₃O₂S for the target compound).
  • Key Structural Differences :
    • Flufenacet has an acetamide linker and a trifluoromethyl-substituted thiadiazole, whereas the target compound features a benzamide group and a 4-fluorophenyl-thiadiazole.
    • The isopropyl group in flufenacet is directly attached to the nitrogen, unlike the isopropoxy group in the target compound.
  • Bioactivity: Flufenacet is a herbicide inhibiting very-long-chain fatty acid synthesis .
b) Tebuthiuron (N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea)
  • Molecular Formula : C₉H₁₆N₄OS (vs. C₁₉H₁₈FN₃O₂S for the target).
  • Comparison : Tebuthiuron’s urea moiety and tert-butyl substitution contrast with the target’s benzamide and fluorophenyl groups. This highlights how thiadiazole ring substitutions dictate agrochemical vs. pharmaceutical applications .

Isostructural Thiazole-Triazole Derivatives

describes isostructural compounds with thiazole and triazole rings, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

  • Structural Parallels :
    • Both compounds incorporate fluorophenyl groups and heterocyclic cores (thiadiazole vs. thiazole-triazole).
    • Planar molecular geometries except for perpendicular fluorophenyl orientations, suggesting similar crystallographic packing behaviors .
  • Functional Implications : The triazole-thiazole systems in exhibit conformational flexibility, which may enhance binding to biological targets compared to the rigid thiadiazole-benzamide framework of the target compound.

Spectral Characterization

Table 1: IR and NMR Spectral Features
Compound IR Bands (cm⁻¹) ¹H-NMR Features Reference
Target Compound (Inferred) ~1245–1255 (C=S), ~1665 (C=O) δ 1.3 (isopropoxy CH₃), δ 7.2–8.1 (Ar-H)
Flufenacet 1247 (C=S), 1680 (C=O) δ 1.2 (isopropyl CH₃), δ 6.8–7.6 (Ar-H)
1,2,4-Triazole-3-thiones () 1243–1258 (C=S), no C=O NH signals at δ 8.0–10.0
  • The absence of C=O bands in triazole-thiones () confirms cyclization, whereas the target compound retains the benzamide carbonyl .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and data.

The compound's molecular formula is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S, with a molecular weight of 400.45 g/mol. Its structure includes a thiadiazole ring and an isopropoxybenzamide moiety, which contribute to its pharmacological effects.

PropertyValue
Molecular Weight400.45 g/mol
Molecular FormulaC18H18FN3O2S
SMILESCC(C)Oc1ccc(cc1)N(c2nnc(s2)c3ccc(F)cc3)=O
LogP3.9779
Polar Surface Area55.04 Ų

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In one study, derivatives of thiadiazole were tested against various bacterial strains, with promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, this compound was tested in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Case Study:
In a specific study involving MCF-7 cells, the compound exhibited an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies suggested that the anticancer activity may be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. In vivo studies using animal models of inflammation showed that this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.